4-Chloro-6-(3-chlorophenyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-(3-chlorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXFLLJZNGGUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881687-44-1 | |
| Record name | 4-chloro-6-(3-chlorophenyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloro 6 3 Chlorophenyl Pyrimidine and Its Analogues
Conventional Synthetic Pathways to the 4-Chloro-6-(3-chlorophenyl)pyrimidine Core
Traditional approaches to the synthesis of the this compound core primarily involve the construction of the pyrimidine (B1678525) ring followed by the introduction of the chloro substituent. These methods, while established, often rely on harsh reaction conditions and can result in mixtures of products.
Cyclization Reactions in Pyrimidine Ring Formation
The formation of the pyrimidine ring is a fundamental step in the synthesis of this compound. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with an amidine, urea (B33335), or guanidine (B92328) derivative. wikipedia.orgbu.edu.eg For the synthesis of the target compound, a suitable chalcone, 3-(3-chlorophenyl)-1-phenylpropan-1-one, can be reacted with guanidine hydrochloride in the presence of a base to yield the corresponding 2-amino-4-(3-chlorophenyl)-6-phenylpyrimidine. ptfarm.pl
Another widely used cyclization strategy is the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793) under acidic conditions. foliamedica.bg While not directly yielding the target compound, this method is instrumental in producing a variety of substituted pyrimidine cores that can be further functionalized.
The general mechanism for pyrimidine synthesis from a β-dicarbonyl compound and an N-C-N compound involves the initial condensation of the more reactive carbonyl group with the nitrogenous reactant, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. wikipedia.org
Nucleophilic Aromatic Substitution Strategies for Halogenated Pyrimidines
Once the pyrimidine ring is formed, the introduction of the chlorine atom at the 4-position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com Starting from a corresponding 4-hydroxypyrimidine (B43898) derivative, treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene (B1210022) (COCl₂) can effectively replace the hydroxyl group with a chlorine atom. googleapis.commdpi.com
The reactivity of halogenated pyrimidines towards nucleophilic attack is a key aspect of their chemistry. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of electronegative halogen atoms, facilitates the addition of nucleophiles. masterorganicchemistry.comnih.gov The position of substitution is dictated by the electronic properties of the ring and the substituents present. In the case of di- or tri-halogenated pyrimidines, regioselectivity can often be controlled by manipulating the reaction conditions and the nature of the nucleophile. acs.orgresearchgate.net For instance, in 4,6-dichloropyrimidines, the C4 and C6 positions are electronically similar, but steric hindrance and the nature of the incoming nucleophile can influence which position reacts preferentially. researchgate.netmdpi.com
Advanced Synthetic Approaches for Efficient Compound Generation
To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed. These approaches offer improved efficiency, higher yields, and the potential for creating large libraries of compounds for screening purposes.
Microwave-Assisted Organic Synthesis of Pyrimidine Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of pyrimidine derivatives. tandfonline.comeurekaselect.comnih.gov The rapid and efficient heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. foliamedica.bgresearchgate.net
The Biginelli reaction, for example, has been shown to be highly efficient under microwave irradiation, providing a rapid route to dihydropyrimidine (B8664642) derivatives which can then be aromatized and further functionalized. tandfonline.com Similarly, the synthesis of 4-chloro-6-substituted phenyl pyrimidines can be expedited using microwave heating for the cyclization or chlorination steps. nih.gov The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.
Solid-Phase Synthesis Techniques for Library Creation
Solid-phase synthesis (SPS) is a valuable technique for the generation of large libraries of compounds for high-throughput screening. nih.gov This methodology involves attaching a starting material to a solid support, such as a resin, and then carrying out a series of reactions to build the desired molecule. The excess reagents and by-products can be easily washed away, simplifying the purification process.
For the synthesis of pyrimidine-based libraries, a common strategy is to immobilize a pyrimidine scaffold, such as 2,4,6-trichloropyrimidine, onto a solid support. nih.gov Subsequent sequential displacement of the chlorine atoms with various amines or other nucleophiles allows for the creation of a diverse array of substituted pyrimidines. researchgate.net This approach is highly amenable to automation and is a cornerstone of modern drug discovery.
Regioselective Control and Optimization of Reaction Yields in this compound Preparation
Achieving high regioselectivity and optimizing reaction yields are critical considerations in the synthesis of this compound. The inherent reactivity of the pyrimidine ring and the influence of substituents play a crucial role in determining the outcome of a reaction.
In the case of nucleophilic aromatic substitution on di- or tri-substituted pyrimidines, the regioselectivity is influenced by both electronic and steric factors. researchgate.net Electron-withdrawing groups activate the ortho and para positions to nucleophilic attack. masterorganicchemistry.com Therefore, the strategic placement of substituents can direct the incoming nucleophile to the desired position. For instance, in the reaction of 4,6-dichloropyrimidines, the presence of a bulky group at a neighboring position can sterically hinder attack at one of the chloro-substituted carbons, thereby favoring substitution at the other.
The choice of solvent, base, and temperature can also significantly impact the regioselectivity and yield of the reaction. For example, in the amination of chloropyrimidines, the use of water as a solvent under acidic conditions has been shown to promote the reaction and can offer a more environmentally friendly alternative to organic solvents. nih.gov Careful optimization of these reaction parameters is essential for maximizing the yield of the desired product and minimizing the formation of unwanted side-products.
Recent advances in catalysis have also provided new tools for achieving regioselective control in pyrimidine synthesis. mdpi.com For example, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or other substituents at specific positions on the pyrimidine ring with high selectivity.
Below is a table summarizing various synthetic approaches to pyrimidine derivatives, highlighting the reaction conditions and outcomes.
| Methodology | Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid catalyst, Conventional heating or Microwave | Dihydropyrimidines | 65-90% | tandfonline.com |
| Cyclocondensation | 1,3-Diketone, Arylaldehyde, (Thio)urea | Microwave irradiation, HCl | Oxo- and thioxopyrimidines | 65-90% | tandfonline.com |
| Nucleophilic Aromatic Substitution | 4-Hydroxypyrimidine | POCl₃ | 4-Chloropyrimidine | Varies | mdpi.com |
| Solid-Phase Synthesis | 2,4,6-Trichloropyrimidine on resin | Various nucleophiles | Substituted aminopyrimidines | Varies | nih.gov |
| Microwave-Assisted Synthesis | Chalcone, Guanidine HCl | NaOH, Microwave irradiation | 2-Aminopyrimidine | Not specified | ptfarm.pl |
Chemical Transformations and Derivatization Strategies of the 4 Chloro 6 3 Chlorophenyl Pyrimidine Scaffold
Reactivity Profile of the 4-Chloro-6-(3-chlorophenyl)pyrimidine Moiety
The electronic properties of the pyrimidine (B1678525) ring, characterized by its electron-deficient nature, are central to the reactivity of the this compound moiety. This inherent electron deficiency significantly activates the C4 position for specific chemical transformations.
The C4-chloro substituent of the pyrimidine ring is exceptionally labile and readily undergoes nucleophilic aromatic substitution (SNAr) reactions. The general reactivity order for halogenated pyrimidines in SNAr reactions is C4/C6 > C2 >> C5. acs.org This preferential reactivity is attributed to the ability of the nitrogen atoms in the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the C4 or C6 positions.
A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the C4-chloro group. Reactions with primary and secondary amines, for instance, are commonly employed to introduce diverse substituents. These amination reactions can proceed under thermal conditions, sometimes promoted by acid or base. researchgate.net For example, studies on related 4-chloropyrrolopyrimidines have shown that amination with anilines can be effectively promoted by hydrochloric acid in aqueous media, highlighting a green chemistry approach. acs.orgnih.gov In some cases, palladium catalysis can be used to achieve high regioselectivity in amination reactions, strongly favoring substitution at the C4 position over the C2 position in dichloropyrimidines. acs.org
| Nucleophile | Reagent/Conditions | Product Type | Reference(s) |
| Amines (Anilines) | HCl, Water, 80 °C | 4-Anilino-pyrimidines | acs.orgnih.gov |
| Secondary Amines | LiHMDS, Pd catalyst, THF | 4-(Dialkylamino)-pyrimidines | acs.org |
| Hydrazine | Reflux | 4-Hydrazinyl-pyrimidines | researchgate.net |
| Thiophenol | Base | 4-(Phenylthio)-pyrimidines | researchgate.net |
This table presents representative nucleophilic displacement reactions based on the reactivity of similar chloropyrimidine systems.
Direct electrophilic functionalization of the 3-chlorophenyl ring in this compound is less common. The phenyl ring is deactivated by the electron-withdrawing chloro substituent and the pyrimidine ring itself. Therefore, harsh conditions would be required for classical electrophilic aromatic substitution reactions like nitration or halogenation. However, modern C-H functionalization techniques offer alternative pathways. researchgate.net While specific examples for this exact molecule are not prevalent in the reviewed literature, electrophilic substitution on related fused pyrimidine systems, such as the bromination of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, has been reported. rsc.org In these cases, the reaction can occur on the fused imidazole (B134444) ring, demonstrating that electrophilic attack is feasible within the broader heterocyclic system. rsc.org For the 3-chlorophenyl substituent, any electrophilic attack would be directed to the positions ortho and para to the chloro group, but meta to the pyrimidine ring attachment point.
Cross-Coupling Methodologies for Scaffold Diversification
Transition metal-catalyzed cross-coupling reactions are paramount for elaborating the this compound scaffold, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for the arylation of the this compound core. This reaction typically involves the palladium-catalyzed coupling of the C4-chloro position with a variety of aryl or heteroaryl boronic acids. semanticscholar.org The reaction demonstrates high efficiency and functional group tolerance. mdpi.comresearchgate.net Research on 2,4-dichloropyrimidines shows a strong preference for Suzuki coupling at the C4 position, enabling the regioselective synthesis of 4-aryl-2-chloropyrimidines. semanticscholar.org A two-step sequence involving Suzuki-Miyaura coupling followed by hydrodechlorination has been used to prepare 4-arylpyrimidines from 4,6-dichloropyrimidine. researchgate.net In a notable application, a scalable, kilogram-scale synthesis of a related compound, 4-Chloro-6-(6-methoxypyridin-3-yl)pyrimidine, was achieved using Suzuki-Miyaura cross-coupling in water with a vitamin E-derived surfactant, highlighting the method's industrial applicability and green credentials. researchgate.net
| Substrate | Boronic Acid | Catalyst / Base / Solvent | Product | Yield | Reference(s) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Dioxane | 2-Chloro-4-phenylpyrimidine | >90% | semanticscholar.org |
| 4,6-Dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ / Toluene-Water | 4-Aryl-6-chloropyrimidines | Moderate | researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 5-(4-biphenyl)-4,6-dichloropyrimidines | Good | mdpi.comresearchgate.net |
| 4,6-Dichloropyrimidine | (6-methoxypyridin-3-yl)boronic acid | Pd-catalyst / TPGS-750-M / Water | 4-Chloro-6-(6-methoxypyridin-3-yl)pyrimidine | High | researchgate.net |
This table showcases various Suzuki-Miyaura coupling reactions on chloropyrimidine scaffolds.
Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed methods are instrumental in diversifying the pyrimidine scaffold. These include the Stille, Sonogashira, and nickel-catalyzed coupling reactions. acs.orgnih.govmdpi.com
Stille Coupling : This reaction involves the coupling of the organohalide with an organostannane reagent. For halopyrimidines, a strong preference for reaction at the C4 position has been observed, similar to Suzuki coupling. acs.org
Sonogashira Coupling : This method is used to introduce alkyne moieties via coupling with terminal alkynes. Unlike Suzuki and Stille reactions, Sonogashira couplings sometimes show less of a reactivity difference between the C2 and C4 positions of halopyrimidines. acs.org
Nickel-Catalyzed Electrochemical Coupling : An alternative, mild approach involves the electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides. nih.gov This process uses a sacrificial iron anode and a nickel(II) catalyst to form C-C bonds in moderate to high yields, demonstrating excellent functional group tolerance. nih.gov
Annulation Reactions Leading to Fused Heterocyclic Systems from this compound Derivatives
Derivatives of this compound are valuable precursors for constructing fused heterocyclic systems, which are prevalent in many biologically active compounds. nih.gov These annulation reactions often proceed through an initial nucleophilic substitution followed by an intramolecular cyclization.
For example, a 4-hydrazinylpyrimidine (B2547379) derivative, formed by reacting the starting chloropyrimidine with hydrazine, can be used as a key intermediate to synthesize fused systems like triazolopyrimidines or pyrazolopyrimidines. researchgate.net Reaction of the hydrazinyl intermediate with nitrous acid can lead to a tetrazolopyrimidine, which upon thermal rearrangement can yield a triazolopyrimidine. Similarly, reaction with β-dicarbonyl compounds can afford pyrazolo[3,4-d]pyrimidines.
Another strategy involves the reaction of the chloropyrimidine with a binucleophile in a ring opening-ring closure sequence. For instance, reacting 4-chloro-3-nitropyrano[3,2-c]quinolinone with cyanoguanidine leads to the formation of a fused pyrimidine ring. researchgate.net The synthesis of pyrimido[1,2-b]indazoles has been achieved through a three-component reaction involving 3-aminoindazole, demonstrating a strategy where the pyrimidine ring is constructed onto another heterocyclic core. acs.org By analogy, a suitably functionalized 4-amino-6-(3-chlorophenyl)pyrimidine could undergo cyclization with appropriate reagents to form fused systems such as imidazo[1,2-a]pyrimidines. rsc.org
Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 4 Chloro 6 3 Chlorophenyl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the protons of 4-Chloro-6-(3-chlorophenyl)pyrimidine, are not available in the searched literature. This data is crucial for assigning the positions of the aromatic and pyrimidine (B1678525) protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Detailed ¹³C NMR data, which would provide the chemical shifts for each unique carbon atom in the this compound structure, could not be located. This information is vital for confirming the carbon framework of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Studies
While the molecular formula is known to be C₁₀H₆Cl₂N₂, specific high-resolution mass spectrometry data is unavailable. HRMS analysis would be required to confirm the exact mass and elemental composition and to study the compound's fragmentation patterns under ionization, providing further structural confirmation.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
The infrared spectrum for this compound, which would show characteristic absorption bands for C-Cl, C=N, C=C, and aromatic C-H functional groups, has not been published in the available resources.
Computational Chemistry and Theoretical Investigations of 4 Chloro 6 3 Chlorophenyl Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) for Ground State Properties and Spectroscopic Parameters
No specific studies utilizing Density Functional Theory (DFT) to calculate the ground state properties, optimized geometry, vibrational frequencies, or spectroscopic parameters (such as NMR and UV-Vis spectra) of 4-Chloro-6-(3-chlorophenyl)pyrimidine were identified. Such calculations would be invaluable for understanding the molecule's fundamental electronic and structural characteristics.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Distribution
Similarly, a Frontier Molecular Orbital (HOMO-LUMO) analysis, which is crucial for predicting chemical reactivity and understanding electronic transitions, has not been reported for this compound. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's kinetic stability and reactivity, and data on this for the title compound is absent from the literature. Likewise, detailed charge distribution and molecular electrostatic potential (MEP) maps, which identify nucleophilic and electrophilic sites, are not available.
Molecular Modeling and Simulation Studies in Ligand-Target Interactions
Ligand-Based Pharmacophore Model Generation for Activity Prediction
The development of ligand-based pharmacophore models is a powerful tool in drug design for identifying key chemical features responsible for biological activity. However, no published research was found that includes this compound in the training or test set for generating such models for any specific biological target.
Structure-Based Molecular Docking Simulations for Binding Mode Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. There are no available studies that report the results of docking this compound into the active site of any specific protein target. Such simulations would provide insights into its potential biological activity and mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. A comprehensive search did not yield any QSAR studies that have included this compound in their dataset to build predictive models for any particular endpoint.
Conformational Landscape Analysis and Molecular Dynamics Simulations of this compound and Analogues
The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its chemical reactivity and biological activity. For biaryl compounds like this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the pyrimidine (B1678525) and the 3-chlorophenyl rings. Understanding the energetic landscape of this rotation is crucial for predicting the molecule's preferred shapes and its dynamic behavior. Computational chemistry offers powerful tools, including conformational landscape analysis and molecular dynamics (MD) simulations, to investigate these properties at an atomic level.
Conformational Landscape Analysis
Conformational analysis of this compound primarily involves mapping the potential energy surface (PES) as a function of the dihedral angle between the pyrimidine and phenyl rings. This is typically achieved by performing a "relaxed PES scan," where the dihedral angle is systematically varied in increments, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. uni-muenchen.deq-chem.com
The resulting energy profile reveals the molecule's stable conformers (energy minima) and the transition states (energy maxima) that represent the barriers to rotation between them. For aryl-pyrimidine systems, the primary determinant of the conformational landscape is the steric hindrance between the substituents on the two rings. In the case of this compound, the key interactions are between the hydrogen atom at position 5 of the pyrimidine ring and the hydrogen atoms on the 3-chlorophenyl ring.
Theoretical calculations on similar biaryl systems, such as substituted biphenyls, show that planar conformations (0° or 180° dihedral angles) are often energetically unfavorable due to significant steric clashes between ortho-substituents and adjacent atoms. biomedres.us Conversely, a perpendicular arrangement (90° dihedral angle) can also be a high-energy state due to the loss of pi-conjugation between the rings. Consequently, the lowest-energy conformers for such molecules are typically found at twisted or skewed dihedral angles, which strike a balance between minimizing steric repulsion and maintaining some degree of electronic conjugation. biomedres.us
For this compound, the most stable conformation is predicted to be non-planar. The crystal structure of a related compound, 6-Chloro-N-methyl-N-phenyl-pyrimidine-4,5-diamine, shows a significant dihedral angle of 66.47° between the pyrimidine and phenyl rings, underscoring the energetic penalty of planar arrangements. nih.gov A relaxed PES scan using a density functional theory (DFT) method, such as B3LYP, would likely yield a curve with two equivalent energy minima corresponding to twisted conformations and two higher-energy transition states.
Illustrative Potential Energy Scan Data for a Biaryl System
The following table represents hypothetical data from a relaxed PES scan for a generic biaryl molecule like this compound, illustrating the expected energy profile. The energy values are relative to the most stable conformation (0 kcal/mol).
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation State |
| 0 | 4.5 | Transition State (Steric Clash) |
| 15 | 3.2 | Skewed |
| 30 | 1.1 | Skewed |
| 45 | 0.0 | Energy Minimum (Stable Conformer) |
| 60 | 0.5 | Skewed |
| 75 | 2.1 | Skewed |
| 90 | 3.0 | Transition State (Loss of Conjugation) |
| 105 | 2.1 | Skewed |
| 120 | 0.5 | Skewed |
| 135 | 0.0 | Energy Minimum (Stable Conformer) |
| 150 | 1.1 | Skewed |
| 165 | 3.2 | Skewed |
| 180 | 4.5 | Transition State (Steric Clash) |
This table is for illustrative purposes and based on typical energy profiles of substituted biaryl compounds. biomedres.usbiomedres.us
Molecular Dynamics Simulations
While PES scans provide a static map of the conformational energy landscape, molecular dynamics (MD) simulations offer a dynamic perspective on how the molecule behaves over time in a more realistic environment, such as in a solvent at a specific temperature. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular motions and conformational transitions as they occur.
For this compound, an MD simulation would reveal the flexibility of the bond connecting the two rings. The simulation would show the molecule predominantly residing in the low-energy twisted conformations identified by the PES scan. However, with sufficient thermal energy, the molecule would be observed to occasionally overcome the rotational energy barriers and transition between different stable states.
Analysis of the MD trajectory can provide valuable data, including:
Root Mean Square Fluctuation (RMSF): This metric highlights the most flexible parts of the molecule. For this compound, the highest RMSF values would likely be associated with the atoms of the phenyl ring as it rotates relative to the pyrimidine core.
Dihedral Angle Distribution: A histogram of the key dihedral angle over the course of the simulation would show peaks corresponding to the most populated (i.e., most stable) conformational states.
Transition Timescales: MD simulations can help estimate the frequency and timescale of transitions between different conformers, providing insight into the kinetic stability of each state.
Together, conformational analysis and MD simulations provide a comprehensive picture of the structural dynamics of this compound, which is essential for understanding its interactions with biological targets and for the rational design of related compounds.
Research Applications and Mechanistic Studies Involving 4 Chloro 6 3 Chlorophenyl Pyrimidine
Investigations in Medicinal Chemistry Research
There is a significant lack of published research detailing the exploration of 4-Chloro-6-(3-chlorophenyl)pyrimidine in medicinal chemistry.
Rational Design Principles for Biologically Active Analogues of the this compound Scaffold
Information regarding the rational design principles specifically for analogues of this compound is not available. However, in the broader context of pyrimidine-based drug discovery, rational design often involves the modification of substituents on the pyrimidine (B1678525) ring and its appended phenyl groups to optimize interactions with biological targets. For instance, the introduction of various functional groups can modulate the electronic and steric properties of the molecule to enhance binding affinity and selectivity for a target enzyme or receptor.
Mechanistic Elucidation of Biological Target Interactions (e.g., Enzyme Inhibition Kinetics, Receptor Binding Mechanisms)
No specific studies on the enzyme inhibition kinetics or receptor binding mechanisms of this compound have been found in the reviewed literature. Research on other pyrimidine derivatives has shown their potential to act as kinase inhibitors, but this cannot be directly extrapolated to the compound . nih.gov
Exploration in Agrochemical Research
Similar to the medicinal chemistry field, there is a lack of specific public data on the use of this compound in agrochemical research.
Mechanistic Studies of Potential Herbicidal Actions
No studies detailing the mechanistic actions of this compound as a potential herbicide have been identified. While other pyrimidine derivatives are known to act as herbicides, often by inhibiting key enzymes in plant biosynthetic pathways, there is no evidence to suggest that this specific compound has been investigated for such properties.
Investigation of Insecticidal Modes of Action
There is no available information on the investigation of this compound for any insecticidal properties or its potential mode of action. The broader class of pyrimidine derivatives has been explored for insecticidal activity, but specific data for this compound is absent from public records.
Advancements in Materials Science Research
The exploration of pyrimidine derivatives in materials science is a burgeoning field, with applications ranging from light-emitting diodes to sensitive chemical sensors. The inherent electronic characteristics of the pyrimidine core, which can be further tuned by substitution, make these compounds prime candidates for advanced materials development.
Optical and Electronic Property Modulation for Advanced Material Development
The optical and electronic properties of materials are at the heart of many modern technologies, including organic light-emitting diodes (OLEDs), field-effect transistors, and nonlinear optical (NLO) devices. Pyrimidine derivatives are of significant interest in this domain due to their characteristic π-deficient and electron-withdrawing nature. acs.org This feature, when combined with electron-donating or -withdrawing substituents, can lead to the creation of "push-pull" systems with tailored electronic transitions and photophysical behaviors. researchgate.net
Research on various aryl-substituted pyrimidines has demonstrated that the nature and position of substituents on the phenyl ring play a crucial role in determining the luminescent and electronic properties of the molecule. researchgate.net For instance, the introduction of different aryl groups can tune the emission wavelength and quantum yield of fluorescence. researchgate.net While direct data on This compound is scarce, studies on analogous compounds, such as other 4-chloro-6-arylpyrimidines, provide a framework for understanding its potential. The presence of the chlorine atom on the pyrimidine ring and the 3-chloro substituent on the phenyl ring are expected to have a significant impact on the molecule's electronic structure, likely leading to distinct absorption and emission characteristics.
The phenomenon of solvatochromism, where the color of a substance changes with the polarity of the solvent, is a key indicator of a molecule's potential in sensing applications and as a material for probing local environments. nih.govacs.orgasianpubs.orgresearchgate.net The change in photophysical properties in different solvents is often indicative of a change in the dipole moment of the molecule upon excitation, a characteristic feature of push-pull systems. The study of solvatochromic behavior in related pyrimidine derivatives suggests that This compound could also exhibit such properties, making it a candidate for further investigation as a solvatochromic probe.
Below is a table summarizing the photophysical properties of some representative aryl-substituted pyrimidine derivatives, illustrating the effect of substitution on their optical characteristics.
| Compound Name | Substitution Pattern | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidine | Electron-donating amino group | 400-600 (solvent dependent) | - | researchgate.net |
| 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines | Varies | Varies with solvent and substituent | - | acs.org |
| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | Fluorophenyl and other groups | - | - |
This table is illustrative and compiles data from various studies on pyrimidine derivatives to showcase the tunability of their properties. Specific values for emission and quantum yield are highly dependent on the solvent and measurement conditions.
Development of pH-Sensing Mechanisms and Functional Materials
The development of materials that can sense and respond to changes in pH is of critical importance in a wide array of fields, from environmental monitoring to biomedical diagnostics. researchgate.net Pyrimidine derivatives have shown considerable promise in the design of fluorescent pH sensors. researchgate.netresearchgate.net The nitrogen atoms in the pyrimidine ring can act as protonation sites, leading to changes in the electronic structure and, consequently, the photophysical properties of the molecule.
The underlying mechanism for pH sensing in many pyrimidine-based systems involves the modulation of intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes upon protonation or deprotonation. The electron-deficient pyrimidine core can be coupled with a fluorophore, and the change in pH can alter the efficiency of fluorescence quenching or enhancement, leading to a measurable signal.
While no specific studies on the pH-sensing capabilities of This compound have been reported, the general principles of pyrimidine-based pH sensors are applicable. The chlorine substituents on both the pyrimidine and phenyl rings will influence the pKa of the pyrimidine nitrogens, thereby affecting the pH range over which the molecule could potentially operate as a sensor. The development of covalent organic frameworks (COFs) incorporating pyrimidine units has been shown to be a successful strategy for creating solid-state fluorescent pH sensors. researchgate.net This approach could potentially be extended to include monomers like This compound to create novel pH-responsive materials.
The following table outlines different pyrimidine-based systems that have been investigated for their pH-sensing properties.
| System | Sensing Mechanism | pH Range | Application | Reference |
| Pyrimidine/purine-cored Covalent Organic Frameworks | Fluorescence modulation | Varies with structure | Environmental and biological samples | nih.govresearchgate.net |
| 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines | pH-sensitive optical properties | - | Potential pH sensors | researchgate.net |
| Coumarin-imidazo[1,2-a]pyrimidine dyes | Protonation-induced fluorescence changes | - | Proton-sensitive fluorescent dyes | acs.org |
This table highlights the versatility of the pyrimidine scaffold in the design of pH-sensitive materials and provides a basis for postulating the potential of this compound in this area.
Conclusion and Future Research Directions
Synthesis of Current Research Landscape and Key Contributions Related to 4-Chloro-6-(3-chlorophenyl)pyrimidine
The landscape of pyrimidine (B1678525) chemistry is vast and dynamic, with significant research focusing on the synthesis and application of its derivatives in medicinal chemistry and agrochemicals. gsconlinepress.comresearchgate.netnih.gov Within this broad field, this compound emerges as a significant, though not extensively individualized, member of the chlorophenylpyrimidine class. Its importance is largely derived from its role as a key intermediate or structural scaffold for creating more complex, biologically active molecules. nih.gov
Key contributions in the field are often associated with the broader class of 4,6-disubstituted pyrimidines. For instance, research on analogous compounds has led to the development of:
Kinase Inhibitors: The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. nih.gov Molecules with the 4-phenylamino-pyrimidine core, which can be synthesized from chloro-phenyl-pyrimidine precursors, have shown significant inhibitory activity against targets like Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. nih.govnih.gov
Anticonvulsants: Derivatives synthesized from chloro-phenyl-pyrimidine intermediates have been investigated for their anticonvulsant properties, fulfilling the necessary pharmacophoric requirements for such activity. ptfarm.pl
Fungicides and Herbicides: In agrochemical research, chloro-phenyl-pyrimidine analogues have been synthesized and evaluated, leading to the discovery of compounds with significant fungicidal activity and potential as herbicide safeners. nih.govacs.org
While direct studies on this compound are not heavily documented in isolation, the collective research on its isomers and related structures underscores its value. Conventional and microwave-assisted synthetic procedures have been developed for this class of compounds, demonstrating the maturity of the foundational chemistry. nih.gov The primary contribution of this specific compound to the scientific landscape is its implicit potential as a versatile building block for creating novel, patentable chemical entities with diverse therapeutic and industrial applications.
Identification of Emerging Research Avenues and Unexplored Potentials
The true potential of this compound lies in its application as a scaffold for novel drug discovery and material science applications. Several emerging research avenues can be identified:
Targeted Cancer Therapy: The pyrimidine core is central to many FDA-approved drugs. nih.gov An unexplored avenue is the systematic derivatization of this compound to create libraries of inhibitors for less-explored kinases or to develop agents that can overcome drug resistance seen in current therapies. researchgate.netnih.gov The specific 3-chloro substitution on the phenyl ring offers a unique electronic and steric profile compared to its more commonly studied 4-chloro isomer, which could be exploited to achieve selectivity for specific kinase targets or to overcome resistance mutations. chemimpex.comnih.gov
Neurodegenerative and Inflammatory Diseases: The role of kinase pathways is increasingly recognized in neuroinflammatory and degenerative diseases. researchgate.net A significant unexplored potential lies in screening libraries derived from this compound against targets relevant to these conditions, such as those involved in the COX-2 inhibitory pathway. researchgate.net
Development of Novel Anti-Infectives: With rising antimicrobial and antiviral resistance, there is a desperate need for new chemical scaffolds. researchgate.netnih.gov Pyrimidine derivatives have shown promise as antibacterial, antifungal, and antiviral agents. researchgate.netnih.gov The this compound core could be used to generate novel compounds targeting essential enzymes in pathogens, a relatively underexplored area for this specific substitution pattern.
Agrochemical Innovation: While related compounds have been explored as fungicides, the full potential of this compound derivatives has not been realized. nih.govacs.org There is an opportunity to develop new pesticides with novel modes of action by exploring various substitutions at the 4-position, potentially leading to more effective and environmentally benign crop protection agents.
Material Science: The application of pyrimidine derivatives in material science, such as in the development of organic light-emitting diodes (OLEDs) or advanced polymers, is an emerging field. chemimpex.com The specific electronic properties conferred by the dichlorinated phenylpyrimidine structure could be harnessed to create novel materials with enhanced thermal stability or unique photophysical properties.
Table 1: Potential Research Applications
| Field | Emerging Avenue | Unexplored Potential |
|---|---|---|
| Medicinal Chemistry | Targeting novel kinases and overcoming drug resistance. | Development of selective inhibitors for neuroinflammatory and infectious diseases. |
| Agrochemicals | Creation of next-generation fungicides and herbicides. | Exploration of unique structure-activity relationships to combat resistance in plant pathogens. |
| Material Science | Synthesis of novel polymers and organic electronic materials. | Harnessing specific electronic and photophysical properties for advanced applications. |
Outlook on Methodological Innovations for Future Studies on this compound and Related Pyrimidine Scaffolds
Future research on this compound and related scaffolds will benefit significantly from innovations in synthetic and screening methodologies.
Advanced Synthetic Methodologies: While traditional synthesis methods are reliable, the future lies in more efficient, sustainable, and scalable techniques. nih.gov The adoption of flow chemistry could enable safer and more controlled synthesis, particularly for reactions involving hazardous reagents. Innovations in electrocatalytic multicomponent reactions offer a novel and efficient pathway to complex pyrimidine-containing scaffolds under environmentally friendly conditions. mdpi.com Furthermore, the development of more robust and versatile catalysts for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) will continue to be crucial for the derivatization of the pyrimidine core, allowing for the construction of complex molecular architectures with high precision and yield.
High-Throughput Screening and Computational Modeling: The combination of combinatorial chemistry, facilitated by the reactivity of the 4-chloro position, with high-throughput screening (HTS) will accelerate the discovery of new bioactive compounds. Future studies will increasingly rely on structure-based drug design and molecular docking to predict the binding modes of derivatives with target proteins, thereby guiding synthetic efforts toward more potent and selective molecules. nih.gov This computational approach saves resources and rationalizes the drug design process.
Integrated "Omics" Approaches: The future of drug discovery and biological research on pyrimidine scaffolds involves integrating genomic, proteomic, and metabolomic data. nih.gov For instance, identifying the cellular targets of a novel pyrimidine derivative can be achieved more efficiently using techniques like chemical proteomics . Understanding how these molecules affect global cellular pathways will provide deeper insights into their mechanism of action and potential off-target effects.
Sustainable Chemistry: There is a growing emphasis on developing greener synthetic routes. Future methodological innovations will likely focus on using less hazardous solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. mdpi.com This includes the further exploration of ultrasound-promoted cyclocondensation and other energy-efficient techniques to construct the pyrimidine ring system. researchgate.net
The convergence of these advanced methodologies will undoubtedly unlock the full potential of this compound and its analogs, paving the way for the next generation of pharmaceuticals, agrochemicals, and advanced materials.
Q & A
Q. How can researchers design an effective synthetic route for 4-Chloro-6-(3-chlorophenyl)pyrimidine?
Methodological Answer: A rational two-step synthesis can be adapted from protocols used for structurally similar pyrimidine derivatives. For instance:
- Step 1 : Condensation of a substituted pyrazole ester (e.g., ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate) with chloroacetonitrile in dioxane to form a pyrimidinone intermediate. This step typically yields >80% under reflux conditions .
- Step 2 : Chlorination using POCl₃ or PCl₅ to introduce the chloro substituent. Reaction optimization (e.g., temperature, solvent) is critical to avoid side products like over-chlorination or ring degradation .
Key characterization tools include H-NMR (e.g., δ ~8.1 ppm for aromatic protons) and mass spectrometry (e.g., [M+1] peak at m/z 265–282) to confirm regioselectivity and purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- H-NMR : Aromatic protons in the pyrimidine ring typically appear as singlets (δ 8.0–9.0 ppm), while substituents like the 3-chlorophenyl group show splitting patterns (e.g., doublets at δ 7.3–7.7 ppm for ortho/meta protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+1] with <3 ppm error) and isotope patterns consistent with Cl substituents .
- IR Spectroscopy : Stretching vibrations for C-Cl bonds (~550–750 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate structural motifs .
Q. What safety protocols are critical during experimental handling of this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure. Conduct reactions in fume hoods or gloveboxes due to potential toxic vapor release .
- Waste Management : Segregate halogenated organic waste and dispose via certified hazardous waste contractors to avoid environmental contamination .
- Emergency Response : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation if symptoms persist .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Methodological Answer: Yield discrepancies often arise from:
- Incomplete Chlorination : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and adjust POCl₃ stoichiometry or reaction time (e.g., 12–24 hours at 80°C) .
- Byproduct Formation : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Recrystallization from ethanol or acetonitrile improves purity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, but may require strict moisture control to prevent hydrolysis .
Q. What strategies can predict the biological activity of this compound derivatives?
Methodological Answer:
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like epidermal growth factor receptor (EGFR) kinase. Substituent effects (e.g., electron-withdrawing groups) can modulate activity .
- In Vitro Assays : Screen derivatives for antiproliferative activity using MTT assays (e.g., IC₅₀ values against HeLa cells). Compare with structurally related compounds (e.g., 4-chloro-thieno[3,2-d]pyrimidines) to establish SAR .
Q. How can researchers optimize reaction conditions for regioselective functionalization?
Methodological Answer:
- Catalyst Screening : Test Pd/Cu catalysts (e.g., Pd(OAc)₂, CuI) in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 4- or 6-position .
- Solvent and Temperature : Use DMF at 100°C for Buchwald-Hartwig amination to favor C-N bond formation over competing pathways .
- In Situ Monitoring : Employ F-NMR (if fluorine-containing reagents are used) or inline IR to track intermediate formation and adjust conditions dynamically .
Q. How should researchers address conflicting spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental H-NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) to resolve ambiguities in aromatic proton assignments .
- 2D NMR Techniques : Utilize HSQC and HMBC to correlate protons with adjacent carbons, clarifying connectivity in crowded spectral regions (e.g., δ 7.0–8.5 ppm) .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, providing unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
